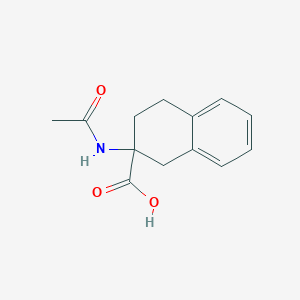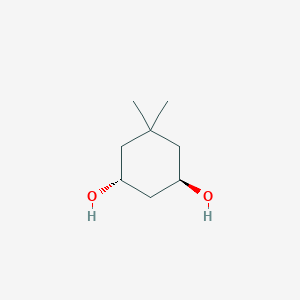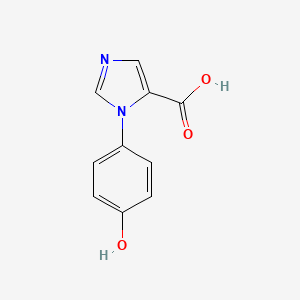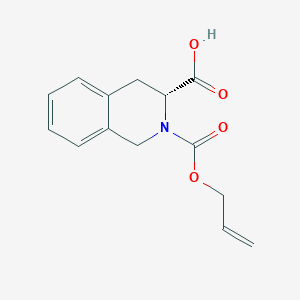
ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethyl-substituted pyrazole ring attached to a benzoate moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the condensation of 4-aminobenzoic acid with 4-amino-3,5-dimethyl-1H-pyrazole in the presence of an appropriate esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the pyrazole ring.
4-Amino-3,5-dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzoate moiety.
Ethyl 4-aminobenzoate: Contains the benzoate moiety but lacks the pyrazole ring.
Uniqueness
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to the combination of the pyrazole ring and the benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H19N3O2 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-15(19)13-7-5-12(6-8-13)9-18-11(3)14(16)10(2)17-18/h5-8H,4,9,16H2,1-3H3 |
Clave InChI |
TTXKLRRLDVKIGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)








